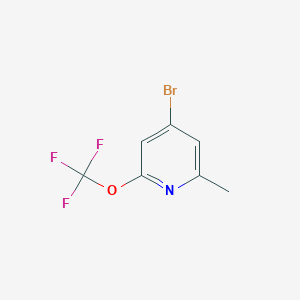

4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine

Description

Properties

Molecular Formula |

C7H5BrF3NO |

|---|---|

Molecular Weight |

256.02 g/mol |

IUPAC Name |

4-bromo-2-methyl-6-(trifluoromethoxy)pyridine |

InChI |

InChI=1S/C7H5BrF3NO/c1-4-2-5(8)3-6(12-4)13-7(9,10)11/h2-3H,1H3 |

InChI Key |

UNPXWNHYMXBRPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)OC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine typically involves the bromination of 2-methyl-6-(trifluoromethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are utilized.

Major Products Formed

Substitution Reactions: Products include 4-amino-2-methyl-6-(trifluoromethoxy)pyridine and 4-thio-2-methyl-6-(trifluoromethoxy)pyridine.

Oxidation Reactions: Products include 2-formyl-4-bromo-6-(trifluoromethoxy)pyridine and 2-carboxy-4-bromo-6-(trifluoromethoxy)pyridine.

Reduction Reactions: Products include 2-methyl-6-(trifluoromethoxy)pyridine.

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, making it suitable for drug development.

Case Studies

- Antimicrobial Agents : Research indicates that derivatives of trifluoromethylpyridines, including 4-bromo variants, exhibit potent antimicrobial activity. For instance, compounds derived from this pyridine scaffold have been investigated for their efficacy against resistant bacterial strains .

- Anticancer Research : The compound has shown promise in anticancer studies, where modifications to its structure have led to the development of new agents targeting specific cancer cell lines .

Agrochemical Applications

The agrochemical industry has recognized the potential of this compound as a building block for developing herbicides and pesticides. The trifluoromethyl group contributes to the compound's ability to penetrate plant tissues and affect metabolic pathways.

Key Developments

- Herbicide Formulations : Several formulations based on trifluoromethylpyridines have been approved for use in crop protection, showcasing effective pest control while minimizing environmental impact .

- Novel Agrochemicals : Ongoing research is focused on synthesizing new agrochemicals that incorporate this compound to enhance efficacy and reduce toxicity to non-target organisms .

Material Science Applications

In material science, this compound is being explored for its potential in developing functional materials with unique properties.

Research Insights

- Fluorinated Polymers : The incorporation of this compound into polymer matrices has been studied for creating materials with improved thermal stability and chemical resistance .

- Nanotechnology : Its unique structural characteristics make it suitable for applications in nanotechnology, particularly in developing nanocarriers for drug delivery systems .

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Comparative Data

Table 2: Stability and Reactivity Trends

| Substituent Change | Effect on Stability | Reactivity in Cross-Couplings |

|---|---|---|

| -OCF₃ → -CF₃ | Increased thermal stability | Reduced electrophilicity |

| Bromine → Chlorine | Lower reactivity in Pd-catalyzed couplings | Improved solubility |

| Addition of methyl group | Enhanced steric hindrance | Reduced nucleophilic attack |

Biological Activity

4-Bromo-2-methyl-6-(trifluoromethoxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a trifluoromethoxy group, which is known to enhance biological activity and lipophilicity, making it a valuable scaffold in drug design. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure

The molecular structure of this compound can be represented as follows:

Physical Properties

- Molecular Weight : 232.02 g/mol

- Melting Point : Not specified in the literature

- Solubility : Soluble in organic solvents

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds with trifluoromethoxy substitutions have shown enhanced antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

Research indicates that certain pyridine derivatives possess anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The structure-activity relationship suggests that the presence of halogen substituents, such as bromine and trifluoromethoxy groups, enhances COX inhibitory activity .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several pyridine derivatives against MRSA. Among the tested compounds, this compound exhibited an IC50 value indicating potent antibacterial activity. The mechanism of action was linked to the inhibition of bacterial efflux pumps, which are critical for antibiotic resistance .

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of various pyridine derivatives were assessed using carrageenan-induced paw edema models in rats. The results indicated that this compound significantly reduced edema compared to control groups. The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs like diclofenac .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural features:

- Trifluoromethoxy Group : Enhances lipophilicity and biological activity.

- Bromine Substitution : Contributes to increased potency against microbial strains.

Table 1 summarizes the SAR findings related to this compound:

| Compound | Substituent | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| This compound | Trifluoromethoxy | Antibacterial | <10 |

| Another Pyridine Derivative | Methyl | Anti-inflammatory | 15 |

| Control (Diclofenac) | N/A | Anti-inflammatory | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.